Home > Products > Screening Compounds P66479 > (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone
(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone -

(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

Catalog Number: EVT-11095701
CAS Number:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the category of pyrazole derivatives. It features a unique combination of a pyrazole ring and an ethoxyphenyl group, which contributes to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its pharmacological properties.

Source

The compound can be synthesized through various organic chemistry methods, often involving the reaction of specific precursors under controlled conditions. Research into its synthesis and applications has been documented in scientific literature, highlighting its relevance in drug discovery and development.

Classification

This compound is classified as an organic compound, specifically a ketone due to the presence of the carbonyl group (C=O) attached to the methanone moiety. It also falls under the category of heterocyclic compounds due to the inclusion of the pyrazole ring.

Synthesis Analysis

Methods

The synthesis of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves several key steps:

  1. Formation of Pyrazole Ring: The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  2. Substitution Reactions: Following the formation of the pyrazole, an electrophilic substitution can occur where an ethoxy group is introduced onto the phenyl ring.
  3. Final Coupling Reaction: The final step involves coupling the ethoxyphenyl moiety with the pyrazole derivative through a methanone linkage.

Technical Details

The reactions are usually conducted in polar solvents like ethanol or methanol, with catalysts such as acetic acid or sodium acetate to enhance yield and selectivity. Temperature and reaction time are critical parameters that must be optimized for successful synthesis.

Molecular Structure Analysis

Structure

The molecular structure of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone can be described as follows:

  • Molecular Formula: C12H14N2O2
  • Molecular Weight: 218.25 g/mol
  • Structural Features:
    • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms)
    • An ethoxy group (-OCH2CH3) attached to a phenyl ring
    • A carbonyl group (C=O) linked to the methanone position

Data

The compound can be represented using various chemical drawing software, which provides insights into its three-dimensional conformation and electronic distribution.

Chemical Reactions Analysis

Reactions

(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone can participate in several chemical reactions:

  1. Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to alcohol derivatives.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: The compound may react with amines or other nucleophiles to form new derivatives through condensation processes.

Technical Details

Each reaction's efficiency depends on factors such as solvent choice, temperature, and catalysts used. Monitoring these reactions often involves techniques like thin-layer chromatography and spectroscopic methods.

Mechanism of Action

Process

The mechanism of action for (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is not fully elucidated but can be hypothesized based on its structural features:

  1. Interaction with Biological Targets: The compound may interact with specific receptors or enzymes within biological systems, potentially modulating their activity.
  2. Biochemical Pathways: Its effects could involve inhibition or activation of pathways related to inflammation, cancer progression, or other disease states.

Data

Experimental studies are required to confirm these mechanisms, often involving in vitro and in vivo assays to assess biological activity and target interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for confirming purity and structure.

Applications

Scientific Uses

(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting various diseases.
  2. Biochemical Research: Used in studies investigating enzyme inhibition or receptor modulation.
  3. Material Science: Potential use in synthesizing novel materials due to its unique structural properties.
Introduction to (4-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone as a Privileged Pharmacophore

Structural Taxonomy and Chemical Ontology in Medicinal Chemistry

The molecular architecture of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone comprises three discrete yet interconnected domains:

  • Ethoxyphenyl Domain: The para-ethoxy substituent (-OC₂H₅) attached to the phenyl ring confers moderate lipophilicity (predicted logP ≈ 2.8–3.5) and serves as a metabolic resistance element compared to shorter alkoxy chains. The ethoxy group’s electron-donating character enhances π-electron density, influencing binding interactions with target proteins [7] [9].
  • Methanone Linker: The carbonyl (-C=O) bridge functions as a planar spacer that orients the pyrazole and phenyl rings while providing hydrogen-bond acceptance capability. This moiety is critical for forming dipole-dipole interactions and enhancing solubility relative to direct aryl-aryl linkages [4] [5].
  • Pyrazole Heterocycle: The 1H-pyrazole ring exists in a dynamic tautomeric equilibrium between 1H and 2H forms. N1-substitution locks the tautomerism, optimizing target engagement. The ring’s nitrogen atoms serve as hydrogen bond acceptors, while C3/C5 positions offer sites for functionalization to modulate bioactivity [2] [6].

Table 1: Atomic Contribution Analysis of (4-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone

Molecular DomainAtomic CompositionBond Angles/LengthsElectron Density Distribution
Ethoxyphenyl groupC₆H₅OCH₂CH₃Caryl-O: ~1.36 Å; O-C: 1.43 ÅHighest occupied molecular orbital (HOMO) localized on phenyl ring
Methanone linkerC=OCcarbonyl-Npyrazole: 1.40 Å; C=O: 1.22 ÅPolarized electron density (δ⁻ on O)
Pyrazole ringC₃H₂N₂N-N: 1.36 Å; C-N: 1.32–1.38 ÅLowest unoccupied molecular orbital (LUMO) delocalized across ring

Quantum chemical analyses (DFT/B3LYP/6-311++G(d,p)) indicate that the ethoxy group’s conformation significantly impacts overall molecular polarity. The dihedral angle between phenyl and pyrazole planes ranges from 30–50°, balancing planarity for target engagement and three-dimensionality to evade efflux pumps [9]. Hydrogen-bonding capacity (acceptor count = 4; donor count = 0) facilitates membrane permeability, aligning with Lipinski’s rule compliance (molecular weight = 216.24 g/mol) [1] [7].

Position within the Pyrazolyl Methanone Class of Bioactive Compounds

(4-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone belongs to the broader pyrazolyl methanone family, characterized by a -C(O)- linkage between the pyrazole and diverse aryl/alkyl substituents. This class demonstrates superior pharmacological versatility compared to pyrazole analogs lacking the carbonyl spacer:

  • Enhanced Target Flexibility: The carbonyl group enables dual-binding modes—acting as a hydrogen bond acceptor or engaging in π-stacking through its polarized electron cloud. This is evidenced in kinase inhibitors where the methanone linker bridges ATP-binding site residues [5] [6].
  • Improved Pharmacokinetic Profiles: Methanone-containing derivatives exhibit 30–50% higher metabolic stability in microsomal assays compared to methylene-linked analogs due to reduced susceptibility to oxidative cleavage [4].
  • Structure-Activity Relationship (SAR) Advantages: Systematic variation of the aryl group (e.g., 4-methoxyphenyl, 4-fluorophenyl, 4-chlorophenyl) enables fine-tuning of electronic and steric properties without altering the core scaffold.

Table 2: Bioactive Pyrazolyl Methanone Derivatives with Structural Modifications

Compound StructureKey ModificationsBiological ActivityReference
[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl][4-(2-(pyridin-4-yl)ethyl]piperazin-1-yl]methanonePiperazinyl-pyridine extensionKinase inhibition (ALK/ROS1) [5]
5-(4-Fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanoneChiral dihydropyrazole; CF₃ groupAnticancer screening [4]
(2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanoneOrtho-ethoxy substitutionAntimicrobial lead [7]
3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl](pyridin-4-yl)methanoneDihydropyrazole; isopropylphenylAntiviral/antibacterial [9]

Notably, derivatives like those in Table 2 demonstrate that strategic functionalization—especially at the pyrazole C3/C5 positions and aryl ring substituents—can redirect activity toward specific therapeutic targets. For instance, incorporation of fluorinated groups (e.g., -CF₃) enhances blood-brain barrier penetration, while extended heterocycles (e.g., piperazinyl-pyridine) enable kinase inhibition [4] [5] [6].

Historical Development and Emergence in Drug Discovery

The evolution of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone derivatives reflects broader trends in heterocyclic drug discovery:

  • Early Exploration (Pre-2010): Initial studies focused on pyrazole’s intrinsic bioactivities, with unsubstituted pyrazoles showing limited pharmacokinetic properties. Methanone-linked variants emerged as solutions to solubility limitations of biphenyl pyrazoles [2] [6].
  • Scaffold Diversification (2010–2020): Systematic derivatization established that 4-alkoxyphenyl groups (especially ethoxy) balanced potency and metabolic stability better than methoxy (too labile) or propoxy (increased logP). This period yielded compounds with IC₅₀ values <1 μM in cancer cell lines (e.g., NCI-H460, A549) and inflammation models [2] [9].
  • Contemporary Integration (2020–Present): Incorporation into hybrid pharmacophores, exemplified by [5-(4-methoxyphenyl)-1H-pyrazol-3-yl][4-(2-(pyridin-4-yl)ethyl]piperazin-1-yl]methanone, which merges kinase-binding motifs with the pyrazolyl methanone core. Such designs leverage fragment-based drug discovery principles [5].

Table 3: Key Milestones in Pyrazolyl Methanone Drug Discovery

Time PeriodDevelopment FocusRepresentative AgentsImpact on Field
2000–2010Core scaffold optimizationSimple aryl/alkyl methanonesEstablished metabolic stability advantages over non-carbonyl analogs
2010–2020Substitution pattern refinement4-Ethoxy/4-fluoro derivativesAchieved nanomolar potency in kinase assays; 5–10x selectivity improvement
2020–presentHybrid pharmacophoresPiperazinyl-pyridine conjugatesAddressed drug resistance in oncology targets; 3 clinical candidates

The scaffold’s versatility is evidenced by its presence in multiple drug classes: kinase inhibitors (e.g., crizotinib analogs), antimicrobials, and anti-inflammatory agents [2] [6]. Recent synthetic innovations enable late-stage functionalization at C4 of the pyrazole ring, allowing rapid generation of libraries targeting emerging therapeutic needs [5] [9]. As of 2023, over 15 clinical-stage compounds incorporate the pyrazolyl methanone motif, with several advancing through oncology and infectious disease pipelines [6].

The trajectory of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone exemplifies rational scaffold evolution—from a structural template to a refined pharmacophore with demonstrable advantages in target engagement and drug-like properties. Its continued investigation addresses unmet needs in precision oncology and anti-infective therapy through structure-driven design.

Properties

Product Name

(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

IUPAC Name

(4-ethoxyphenyl)-pyrazol-1-ylmethanone

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-10(5-7-11)12(15)14-9-3-8-13-14/h3-9H,2H2,1H3

InChI Key

MKCUFLRTPWIQML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.